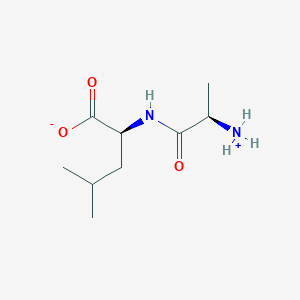
D-Ala-Leu
Descripción general
Descripción
D-Alanina-L-Leucina: es un dipéptido compuesto por residuos de D-alanina y L-leucina
Aplicaciones Científicas De Investigación
Química: D-Alanina-L-Leucina se utiliza como compuesto modelo en química peptídica para estudiar la formación de enlaces peptídicos, la estabilidad y la reactividad. Sirve como referencia para desarrollar nuevos métodos sintéticos y comprender el comportamiento de los péptidos en diferentes condiciones .
Biología: En la investigación biológica, D-Alanina-L-Leucina se utiliza para investigar el papel de los D-aminoácidos en los sistemas biológicos. Se ha demostrado que interactúa con receptores y enzimas específicos, proporcionando información sobre la función de los D-aminoácidos en los organismos vivos .
Medicina: D-Alanina-L-Leucina tiene aplicaciones terapéuticas potenciales debido a su capacidad para modular los procesos biológicos. Se ha estudiado por sus efectos en la modulación del dolor, la respuesta al estrés y la neuroprotección .
Industria: En el sector industrial, D-Alanina-L-Leucina se utiliza en la producción de fármacos basados en péptidos y como bloque de construcción para estructuras peptídicas más complejas. Su estabilidad y facilidad de síntesis lo convierten en un componente valioso en la fabricación farmacéutica .
Mecanismo De Acción
D-Alanina-L-Leucina ejerce sus efectos al interactuar con objetivos moleculares específicos, incluidos los receptores opioides y las enzimas involucradas en el metabolismo de los péptidos. Puede modular la actividad del receptor, lo que lleva a cambios en las vías de señalización celular. Por ejemplo, se ha demostrado que activa los receptores delta-opioides, lo que resulta en efectos analgésicos y antiestresantes . El mecanismo de acción del compuesto implica la unión a estos receptores y la alteración de su conformación, lo que a su vez afecta las cascadas de señalización descendentes como la vía de la fosfatidilinositol-3-quinasa (PI3K)/Akt .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de D-Alanina-L-Leucina típicamente implica la formación de enlaces peptídicos entre D-alanina y L-leucina. Esto se puede lograr utilizando agentes de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 1-hidroxi-benzotriazol (HOBt). La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) en condiciones suaves para evitar la racemización .
Métodos de Producción Industrial: La producción industrial de D-Alanina-L-Leucina puede implicar la síntesis de péptidos en fase sólida (SPPS), que permite el ensamblaje eficiente de péptidos en un soporte sólido. Este método es ventajoso para producir grandes cantidades de péptidos con alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: D-Alanina-L-Leucina puede sufrir diversas reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.
Reactivos y Condiciones Comunes:
Hidrólisis: Esta reacción puede ser catalizada por ácidos o enzimas, lo que lleva a la ruptura del enlace peptídico y la formación de aminoácidos libres.
Oxidación: Los agentes oxidantes como el peróxido de hidrógeno pueden oxidar los residuos de aminoácidos, alterando potencialmente las propiedades del péptido.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen D-alanina y L-leucina libres, así como varios péptidos modificados dependiendo de las condiciones de reacción específicas .
Comparación Con Compuestos Similares
Compuestos Similares:
- D-Alanina-D-Leucina
- L-Alanina-L-Leucina
- D-Alanina-L-Valina
- D-Alanina-L-Serina
Comparación: D-Alanina-L-Leucina es única debido a su configuración específica de residuos de D-alanina y L-leucina. Esta configuración imparte propiedades bioquímicas distintas, como una mayor estabilidad y unión selectiva a receptores, en comparación con sus análogos. Por ejemplo, D-Alanina-D-Leucina puede exhibir diferentes afinidades de receptores y actividades biológicas debido a la presencia de D-leucina . De manera similar, L-Alanina-L-Leucina, compuesta completamente por L-aminoácidos, puede tener diferentes vías metabólicas e interacciones dentro de los sistemas biológicos .
Propiedades
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


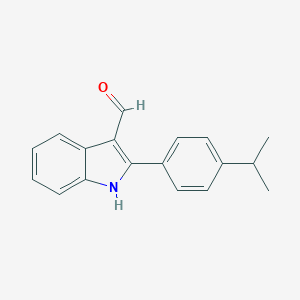


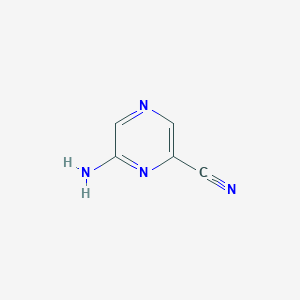
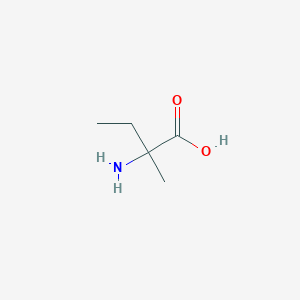
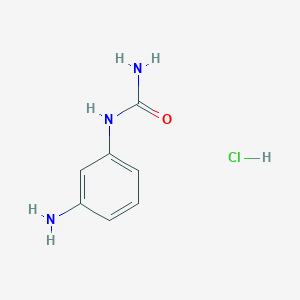
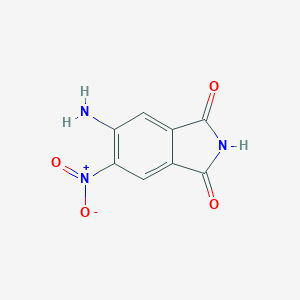



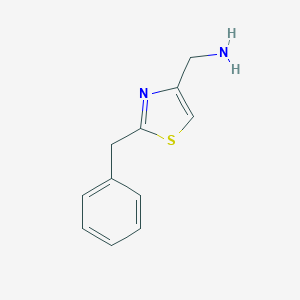
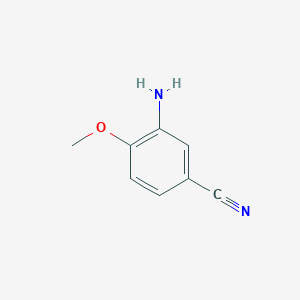
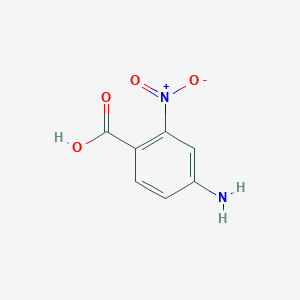
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)
